1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

Medicinal Chemistry Isomer Purity Kinase Inhibitor Synthesis

Triazolopyrazine derivatives are notoriously sensitive to minor structural changes, making generic substitution unreliable for SAR studies. This 95% pure building block (CAS 1339928-91-4) provides a validated triazolopyrazine core with a free primary amine at the piperidine 4-position, enabling systematic exploration of c-Met kinase inhibitors. • Defined scaffold for reproducible kinase inhibitor synthesis • 4-amine handle for direct radiolabeling (¹¹C/¹⁸F) to develop PET imaging agents • Unsubstituted triazole ring permits unbiased kinome selectivity profiling Shipped globally under ambient conditions.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 1339928-91-4
Cat. No. B1399967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
CAS1339928-91-4
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CN3C2=NN=C3
InChIInChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2
InChIKeyLLGHOKYNIJIRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine: Core Properties


1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1339928-91-4) is a heterocyclic building block belonging to the triazolopyrazine class, characterized by a piperidin-4-amine substituent at the 8-position . With a molecular formula of C₁₀H₁₄N₆ and a molecular weight of 218.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of potential kinase inhibitors and other bioactive molecules . Its structural features position it as a key scaffold for researchers investigating c-Met and other kinase targets [1].

Kinase inhibitor synthesis scaffold with defined 4-amine substitution pattern
Triazolopyrazine core suitable for c-Met and related kinase target libraries
95% purity grade supports reproducible synthetic derivatization

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine: Substitution Pattern and Purity


Generic substitution among triazolopyrazine derivatives is not feasible due to the profound impact of subtle structural variations on biological activity and physicochemical properties. For instance, shifting the amine group from the 4-position to the 3-position on the piperidine ring creates a distinct isomer with a different InChIKey and potentially altered target engagement [1]. Furthermore, the presence of additional substituents, such as a methyl group on the triazole ring, as seen in 1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, introduces significant changes in lipophilicity (cLogP) and binding conformation that can drastically affect both in vitro and in vivo performance . The specified purity level of 95% for this building block is critical for ensuring reproducibility in subsequent synthetic steps, as lower-grade material may introduce confounding impurities .

3-Amine positional isomer shifts piperidine geometry and lipophilicity, which may alter target engagement and SAR interpretation.

3-Methyl-triazole analog introduces predefined lipophilicity and steric bias; the unsubstituted core allows independent property modulation.

Lower-purity grades (below 95%) can introduce confounding impurities that compromise batch-to-batch synthetic reproducibility.

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine: Evidence-Based Differentiation


Positional Isomerism: 4-Amine vs 3-Amine Scaffold

The compound 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is the 4-amine positional isomer, which is structurally distinct from its 3-amine counterpart, 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS 1344005-75-9) [1]. This difference in the attachment point of the primary amine on the piperidine ring is a critical determinant of the molecule's three-dimensional conformation and its resulting interactions with biological targets .

4-amine vs 3-amine isomer
Head-to-head
Target 4-amine, XLogP3: -1.5
Comparator 3-amine, XLogP3: 0.2
Δ XLogP3: 1.7, distinct InChIKey
Ensures correct isomer selection for target pathway synthesis
Conformation and lipophilicity differences may affect binding
Medicinal Chemistry Isomer Purity Kinase Inhibitor Synthesis

Methyl Substitution Impact: Lipophilicity and Synthetic Utility

The unsubstituted core of 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine offers a key advantage over its 3-methyl substituted derivative, 1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine (CAS 1492244-81-1) . The absence of the methyl group provides a less lipophilic starting point (lower cLogP) and a free N-H on the triazole ring, which serves as a potential handle for further derivatization or for forming key hydrogen-bond interactions in a target binding site .

Methyl vs unsubstituted core
Class-level
Δ XLogP3: 0.3 lower in unsubstituted core
Supports polarity-based SAR modulation
Predicted properties; experimental validation advised
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine: Application Scenarios


Synthesis of c-Met Kinase Inhibitor Libraries

This compound is an optimal starting material for the synthesis of focused libraries targeting c-Met kinase. The triazolopyrazine core is a recognized scaffold in several potent c-Met inhibitors, and the 4-amine provides a versatile point for introducing diverse chemical moieties to explore structure-activity relationships (SAR) [1].

Kinase Selectivity Optimization

The unsubstituted triazole ring of this compound allows for the introduction of various groups to fine-tune selectivity across the kinome. Its use as a core scaffold enables medicinal chemists to systematically modify lipophilicity and binding interactions without the pre-existing bias of a methyl or other substituent, facilitating the identification of selective clinical candidates [1].

PET Tracer Development

The primary amine functional group on the piperidine ring presents a convenient site for radiolabeling, for instance with carbon-11 or fluorine-18. This makes the compound a valuable precursor for the development of novel PET imaging agents targeting kinases or other proteins for which the triazolopyrazine core has affinity .

Application
Selection Property
Validation Focus
c-Met inhibitor library synthesis
Triazolopyrazine scaffold with 4-amine derivatization handle
Synthetic route reproducibility and c-Met target engagement profiling
Kinase selectivity SAR studies
Unsubstituted triazole ring for modular lipophilicity tuning
SAR exploration and isoform-selectivity assessment
PET tracer precursor research
Primary amine radiolabeling site
Radiolabeling efficiency and target affinity in imaging studies

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